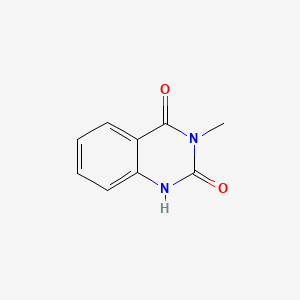

3-methylquinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-methyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGZKCYBINPOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322447 | |

| Record name | 3-methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-19-2 | |

| Record name | 607-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-methylquinazoline-2,4(1H,3H)-dione

Introduction: The Significance of the Quinazolinedione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] These molecules have garnered significant interest due to their diverse biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[2][3][4] The strategic substitution on the quinazolinedione ring system, particularly at the N-1 and N-3 positions, allows for the fine-tuning of their physicochemical properties and biological targets. This guide focuses on a fundamental derivative, 3-methylquinazoline-2,4(1H,3H)-dione, providing a comprehensive overview of its synthesis and detailed characterization for researchers and scientists in drug development. Understanding the synthesis and properties of this core molecule is a critical first step for further derivatization and the development of novel therapeutic agents.[5][6]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. Here, we will explore two robust and commonly employed synthetic pathways: the direct N-methylation of quinazoline-2,4(1H,3H)-dione and a convergent synthesis starting from 2-aminobenzamides.

Method 1: Direct N-Alkylation of Quinazoline-2,4(1H,3H)-dione

This method is a straightforward approach that involves the selective methylation of the N-3 position of the pre-formed quinazoline-2,4(1H,3H)-dione ring. The selectivity of N-alkylation (N-1 vs. N-3) can be influenced by the choice of base, solvent, and alkylating agent.

Causality Behind Experimental Choices:

-

Starting Material: Quinazoline-2,4(1H,3H)-dione is commercially available or can be readily synthesized from anthranilic acid.[3]

-

Alkylation Reagent: Methyl iodide or dimethyl sulfate are common methylating agents. Dimethyl carbonate, a greener alternative, can also be employed, often under microwave irradiation to enhance reaction rates.[1]

-

Base: A mild base such as potassium carbonate (K₂CO₃) is typically used to deprotonate the more acidic N-H proton, facilitating nucleophilic attack on the methylating agent.[1][3]

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal for this reaction as it effectively dissolves the reactants and facilitates the SN2 reaction.

Experimental Protocol:

-

To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Workflow for the N-alkylation of quinazoline-2,4(1H,3H)-dione.

Method 2: Cyclization of 2-(Methylamino)benzamide

This convergent approach involves the initial formation of a 2-(methylamino)benzamide intermediate, followed by cyclization to form the quinazolinedione ring. This method offers flexibility for introducing substituents on the aromatic ring if starting from a substituted anthranilic acid derivative.

Causality Behind Experimental Choices:

-

Precursor Synthesis: N-methylisatoic anhydride, a key intermediate, can be prepared from N-methylanthranilic acid and a cyclizing agent like triphosgene.[7][8] The reaction of N-methylisatoic anhydride with ammonia or an amine source yields the corresponding 2-(methylamino)benzamide.[9]

-

Cyclizing Agent: Phosgene or a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI) is used to introduce the second carbonyl group and effect the ring closure.[10]

-

Reaction Conditions: The cyclization is typically carried out in an inert solvent like tetrahydrofuran (THF) or dioxane.

Experimental Protocol:

-

Synthesis of 2-(Methylamino)benzamide: React N-methylisatoic anhydride with a source of ammonia (e.g., ammonium hydroxide) in a suitable solvent.

-

Cyclization: To a solution of 2-(methylamino)benzamide (1.0 eq) in anhydrous THF, add triphosgene (0.4 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Remove the solvent under reduced pressure.

-

Add water to the residue, and collect the resulting precipitate by filtration.

-

Wash the solid with water and dry to yield the crude product.

-

Purify by recrystallization as described in Method 1.

Caption: Cyclization of 2-(methylamino)benzamide to form the target compound.

Comprehensive Characterization of this compound

Rigorous characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the N-CH₃ group around δ 3.2-3.5 ppm. A broad singlet for the N-H proton (if not exchanged with D₂O) at δ 11.0-11.5 ppm.[11] |

| ¹³C NMR | Carbonyl carbons (C=O) in the range of δ 150-165 ppm. Aromatic carbons between δ 113-140 ppm. The N-CH₃ carbon signal around δ 27-30 ppm.[11] |

| FT-IR | N-H stretching vibration around 3200-3400 cm⁻¹. C=O stretching vibrations for the amide and urea carbonyls in the region of 1650-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations.[12] |

| Mass Spec. | The molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₉N₂O₂ (m/z = 177.0659).[11] |

Detailed ¹H NMR Data (500 MHz, DMSO-d₆): [11]

-

δ 11.43 (brs, 1H, NH)

-

δ 7.93 (d, J = 7.0 Hz, 1H, Ar-H)

-

δ 7.64 (d, J = 7.0 Hz, 1H, Ar-H)

-

δ 7.19 (dd, J = 13.5, 7.5 Hz, 2H, Ar-H)

-

δ 3.26 (s, 3H, N-CH₃)

Detailed ¹³C NMR Data (100 MHz, DMSO-d₆): [11]

-

δ 162.2 (C=O)

-

δ 150.4 (C=O)

-

δ 139.4 (Ar-C)

-

δ 134.9 (Ar-C)

-

δ 127.3 (Ar-C)

-

δ 122.5 (Ar-C)

-

δ 115.1 (Ar-C)

-

δ 113.8 (Ar-C)

-

δ 27.1 (N-CH₃)

Physicochemical and Crystallographic Characterization

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂[13] |

| Molecular Weight | 176.17 g/mol [13] |

| Appearance | White solid[11] |

| Melting Point | > 250 °C[11] |

X-ray Crystallography: Single crystal X-ray diffraction is the gold standard for unambiguous structure determination. For related quinazolinediones, crystal structure analysis reveals a nearly planar ring system.[14][15] In the solid state, molecules are often linked by intermolecular hydrogen bonds between the N-H group and a carbonyl oxygen of an adjacent molecule, forming dimers or extended networks.[14][15]

Experimental Workflow and Data Validation

The following diagram illustrates the logical flow from synthesis to comprehensive characterization, ensuring a self-validating process for the production of high-purity this compound.

Sources

- 1. Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. iosrphr.org [iosrphr.org]

- 8. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]

- 9. myttex.net [myttex.net]

- 10. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 3,8-Dimethylquinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 3-methylquinazoline-2,4(1H,3H)-dione (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Profile of 3-methylquinazoline-2,4(1H,3H)-dione

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 607-19-2), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Quinazolinone derivatives are known to exhibit a wide range of biological activities, making their unambiguous structural characterization paramount.[4][5][6] This document serves as a key reference for researchers and scientists, detailing the principles, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the identification and quality control of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are employed to confirm the proton and carbon framework, respectively.

Causality in Experimental Design: The NMR Protocol

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable NMR data.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis.[7] Its strong solubilizing power is effective for the crystalline, polar quinazolinedione scaffold. Critically, its residual proton signal (~2.50 ppm) does not overlap with key aromatic or methyl signals of the analyte.[8] Furthermore, DMSO-d₆ is capable of forming hydrogen bonds, which slows down the exchange rate of the N-H proton, allowing it to be observed as a distinct, albeit sometimes broad, singlet in the ¹H NMR spectrum.[7]

-

Field Strength: Data presented was acquired on a high-field instrument (400-500 MHz for ¹H), which provides superior signal dispersion, especially for resolving the coupled protons in the aromatic region.[7]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C) as an internal standard.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation and analysis.

Data Interpretation and Structural Assignment

The acquired NMR data provides definitive confirmation of the this compound structure.

¹H NMR Analysis The proton NMR spectrum displays five distinct signals, consistent with the eight protons in the molecule.[7]

-

δ 11.43 (brs, 1H): This downfield singlet corresponds to the acidic proton of the amide N-H group at position 1. Its broadness is characteristic of exchangeable protons.

-

δ 7.93 (d, J = 7.0 Hz, 1H): This doublet is assigned to the proton at position 5 (H-5). It is shifted downfield due to the deshielding effect of the adjacent C4 carbonyl group and appears as a doublet due to coupling with H-6.

-

δ 7.64 (d, J = 7.0 Hz, 1H): This signal corresponds to the proton at H-8 on the aromatic ring.

-

δ 7.19 (dd, 2H): This multiplet represents the overlapping signals of the two remaining aromatic protons, H-6 and H-7.

-

δ 3.26 (s, 3H): This sharp singlet integrating to three protons is unequivocally assigned to the methyl group (N-CH₃) at position 3.

¹³C NMR Analysis The proton-decoupled ¹³C NMR spectrum shows nine signals, corresponding to the nine unique carbon atoms in the structure.[7]

-

δ 162.2 & 150.4: These two downfield signals are characteristic of the two carbonyl carbons (C=O) at positions C-4 and C-2, respectively.

-

δ 139.4 - 113.8: This cluster of six signals corresponds to the six carbons of the fused benzene ring system (C-4a, C-5, C-6, C-7, C-8, C-8a).

-

δ 27.1: This upfield signal is assigned to the carbon of the N-methyl group.

Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 11.43 (brs, 1H) | N1-H | 162.2 | C4 (C=O) |

| 7.93 (d, 1H) | H-5 | 150.4 | C2 (C=O) |

| 7.64 (d, 1H) | H-8 | 139.4 | C-8a |

| 7.19 (m, 2H) | H-6, H-7 | 134.9 | C-7 |

| 3.26 (s, 3H) | N3-CH₃ | 127.3 | C-5 |

| 122.5 | C-6 | ||

| 115.1 | C-4a | ||

| 113.8 | C-8 | ||

| 27.1 | N3-CH₃ |

Data sourced from Li, Y., et al. (2020).[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Causality in Experimental Design: The IR Protocol

For a solid sample like this compound, the potassium bromide (KBr) pellet method is a standard and reliable sample preparation technique.[9]

-

Why KBr? Spectroscopic grade KBr is transparent in the mid-IR region (4000-400 cm⁻¹), ensuring that it does not contribute interfering peaks to the sample's spectrum.[10]

-

Sample Preparation: The analyte is finely ground and intimately mixed with dry KBr powder. This mixture is then pressed under high pressure to form a translucent pellet. The goal is to disperse the analyte within the KBr matrix to minimize light scattering and obtain a high-quality spectrum.[11][12] Proper preparation, including the use of dry KBr and thorough grinding, is crucial to avoid broad water peaks (around 3400 cm⁻¹) and baseline distortions.[10][13]

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

-

Preparation: Gently grind 1-2 mg of the sample with approximately 150-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[9]

-

Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent disc.[12]

-

Background Collection: Place a pellet made of pure KBr (a "blank") in the spectrometer's sample holder and record a background spectrum. This allows for the subtraction of atmospheric CO₂ and H₂O absorptions.

-

Sample Analysis: Replace the blank pellet with the sample pellet and record the IR spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

Workflow for IR Analysis (KBr Method)

Caption: Workflow for IR sample preparation and analysis.

Predicted IR Data Interpretation

Table 2: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Comment |

|---|---|---|---|

| 3200 - 3100 | N-H Stretch | Amide N-H at position 1 | A strong, potentially broad peak. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Multiple weak to medium bands are expected. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Methyl) | Weak bands corresponding to the N-CH₃ group. |

| ~1710 & ~1670 | C=O Stretch | Asymmetric & Symmetric Carbonyl | Two strong, sharp peaks for the dione system.[14] |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |

| ~1450 | C-H Bend | Methyl Deformation | Bending vibration of the N-CH₃ group. |

| ~760 | C-H Bend | Ortho-disubstituted Benzene | Strong out-of-plane bending, characteristic of the substitution pattern.[14] |

Predictions based on standard IR correlation tables and published data for quinazoline-2,4(1H,3H)-dione.[14]

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and confirming the elemental formula of a compound.

Causality in Experimental Design: The MS Protocol

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is the method of choice for this molecule.[7]

-

Ionization Technique: ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[7] This is ideal for unambiguously determining the molecular weight of the parent compound.

-

High Resolution: HRMS provides highly accurate mass measurements (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that might have the same nominal mass.

Experimental Protocol: ESI-HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, ions (in this case, [M+H]⁺) are released into the gas phase.

-

Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure their exact m/z values.

-

Data Analysis: Compare the experimentally measured exact mass of the [M+H]⁺ ion to the theoretically calculated mass for the proposed formula (C₉H₉N₂O₂).

Workflow for Mass Spectrometry Analysis

Caption: Workflow for ESI-HRMS sample preparation and analysis.

Data Interpretation

The ESI-HRMS analysis provides definitive confirmation of the compound's elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

| Technique | Ionization Mode | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|---|

| ESI-HRMS | Positive | C₉H₉N₂O₂ | 177.0659 | 177.0659 |

Data sourced from Li, Y., et al. (2020).[7]

The excellent agreement between the calculated and experimentally found mass provides very strong evidence for the elemental formula C₉H₈N₂O₂.

Integrated Spectroscopic Summary

The combination of NMR, IR, and MS data provides an unambiguous structural confirmation of this compound. NMR defines the precise carbon-hydrogen framework and connectivity, IR confirms the presence of key functional groups (amides, carbonyls, aromatic ring), and HRMS verifies the exact molecular weight and elemental formula.

Table 4: Consolidated Spectroscopic Data for this compound

| Technique | Key Data / Observation | Interpretation |

|---|---|---|

| ¹H NMR | δ 11.43 (1H, N-H), 7.93-7.19 (4H, Ar-H), 3.26 (3H, -CH₃) | Confirms proton count and chemical environments of the amide, aromatic, and methyl groups. |

| ¹³C NMR | δ 162.2, 150.4 (C=O); 139.4-113.8 (Ar-C); 27.1 (-CH₃) | Confirms the 9 unique carbons of the dione, aromatic system, and methyl group. |

| IR | Predicted peaks at ~3150 (N-H), ~1710 & ~1670 (C=O), ~1600 (C=C), ~760 (C-H bend) | Indicates presence of amide N-H, two distinct carbonyls, and an ortho-disubstituted aromatic ring. |

| HRMS | Found m/z [M+H]⁺ = 177.0659 | Confirms the elemental formula C₉H₈N₂O₂. |

This integrated dataset forms a robust analytical profile, essential for ensuring the identity, purity, and quality of this compound in research and development settings.

References

- Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTa9MGRUDBV1FzGQn1e6Jkad1PVUG_WcIOu7FnPYxtHSAXn89OyAhtDXByeUoPg98dU3JKWYbAKq1aKeM1sWduUjTEMycdWaiMqHx4KoQ6JHj8SnD6ibErepygVKd_L3eQbiEvKVOvPGZwxoKiVQj_BItUbCHQwVhmFvIzoMDuUYZMS2osaoWUpj4DBHiMv1njzjFyzzi1j44NrcmCiVPACw==]

- This compound. (n.d.). ECHEMI. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZGgS3qhKj4cFp_x0uptLdF7Fj3QqApVcWapLjcvO9qcEDC3ZljEKGnfZALKza4o5votH4zog_um7pFmPkmGTYmal5XWfgwsoLpFPTGUXsz7q_IqQgfBtk9h9NcndSrtoeXizihmON2F-zwgKJnAD6X0EmnDvzzmn7liHt6LvySEzycVf7QHpHntp0p9I=]

- Li, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7HkR8gPpHHkwARTQvSqVB2Rcgq48O73qLKXVMtZRIpmgGXtCU7oBA-l_irHTMtARV4T2fyShAwV96inAEDfrG6qCtYFXpB4LS9vz5VRdCIHIk-1XXFJJ8gO2b42FsyUje306Y4hnzZoRzgFk=]

- This compound. (n.d.). Sigma-Aldrich. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoS7OmuCZKVSVjZU5lYy71P-KBRUbcTdIZZ29sozHARDp7ri4cQfgBf4NwEfdN3cwbctL15BrvpVJ67z-uUIaxmFNFO8hiAIGvXp4m7VJ6U7ARlItHua35jWYKut2VaX_sRjK0hDOJKEq-mQMfUiXt3SgpZ6BE]

- AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtGDV2jiVV9wlkGbjRhCGjyY3AiYtNMIxghYqQwg0u4j-dGTHy9lgtZOEKPhEB5a6Z39HO_pNHq513YYsGiwkTuDpdMJqFLBx9FXftDoT4xwqIA8NIjIXnU1qNZLAcTSt26piSYZnD6-vxqxI=]

- Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESx80xj9lHdDpXS0FQsTtreEU0BXUUMShvcXmox9LAgdK-qMNW8whr-elKFJOjx5YrRH5nPKQiuc-kV28D6nbGirEfffyBPQXmyTKWqCBdPcMdDvJpd31tiyVAaz5S2mahpkQrW-dfcpD3BHBnLr186_UkFhdUoBYd8E2PlCXKZHkq8Tn8nv_2kv1p3DAta1V33eDphE08UTFwGqs-oeVNJO9qBCZCjmSeQwRqIw7iE3YFptIIXGf43-YwVwJZSmEjDd-r5bI8GYT7liyVEx5SUw73]

- Al-Ostath, A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgHuSzuWZ5g-KlcYD0GnovFcOsfESyUUR8CMbVlIHsSIv9CwzhhpZZjCTQ2Ks_VmIewpf432jpsiwpyqtzBewagBOvcqgNLHNou4p-pVJ0CkLs7w0_q9KFyPciXmS-drS_HheiYyxuggrwwK8=]

- Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1FTxcB1a1RsA1wVXZxz0zAyic_TbCyCaqARUJBfV1SU27K2VyHLdrbetnlqMuDWooVqyYZTo6owgygt4-8SMkGHzUSpurPz6raY99_GUIRJ2YHRQ7GKW7U8heFKsc-PiL55_ZzQ0ffKza1nGuLcDPthqaD7E6y3lL4XgMNUjkNC7MPeskHMzER4veQcn49ibbYrT3cJOV6P92MEpEJkCwER6xv0J8UdXwPunNwFgJqYM=]

- Gatta, M. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvB9L2IPcslqIVzt4V-VErxhqcC_oqQxGvJ7QWbA_yNgf8Enfwwhlnb2GoUsbOqLiT1AJ-HhR4ppLNQHELlBsrn_UG87MPsG0F2HccFWoeA_VLRlEdoCfilV9rWR9WzE0BEIWJ37ItuSiBjxI5l3jt8N0JhIzedlAcuQcPNjTK4IQOcN3Ppg==]

- IRDG. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnTF5pEYE4VtqNQ3tc68c0k9uiGeKNIAzrmFkpEMHT973GTTB_kXeMvi-PFrFqZ_j4E9yA0qKHY-7ZsxZQ63AMiwirPJZ65DWbBCncyrMEI3U0fH7ukA0OM9AFOqKvM7FBJHFwYIXwU9Qgzu70K-0vlA==]

- Bouyahya, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules. Retrieved from [https://vertexaisearch.cloud.google.

- Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. Retrieved from [https://vertexaisearch.cloud.google.

- Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyWrPk-tKEkfYK2PzDS0U4N73Tvk7Yz0iyuPfauyHOJT5VOwM6hZBXFQmj9AufegiW1HXow0vH2p--DFnKhesluPPBuAqjYdk9KwPTYsc-6ohA6LJ3hTxWOUOiJgqnOrc4pwprX0mINar1oscUctnRRceM0yZt_fnYz-qR4-AcFGov-38TJulr8Oexgzlsgsd_IdoZoQv0FpJeB2SAzGUqSLtRQqbunvhDiVd8kGfqFL-odcbnD56iUiJNCvZ4raOZmN9zJHUEunfEC6Vm-jnOA8EZNLwlLJg9Ra3hoqbGhw==]

- Electronic supplementary information. (n.d.). The Royal Society of Chemistry. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERXCDTFn-33EHIXvaelUGJJgxXlBqU7KQ71ZYGgLBUXxe1OQ_rluTAvjOPgQ566hNNy4FAzp60wrMpMTXwqOHtiVeDEhdyAQm8qRPcHkFerRaole4Yq_cf0irdi2LMctaVIqseFkCxKobscb-6JEZqOrciJnYvxw==]

- Al-Suaily, A. K., et al. (2023). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS ONE. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsQ9YQ97WD7dqZegX7M_NrcWiOVPPp5usMgA7VvKOHqrF9OcoFmeu_ZkdP8xhKQASIBwy_poAc9Ti6-_B9xW6EBcy9W0fH0IeTkBoDVU7PTaYMxAjOWpudZVb5sfoz5bo5skzVMpYrBWZV_VLd]

- Al-Obaid, A. M., et al. (2022). Synthesis of quinazoline‐2,4(1H,3H)‐dione. ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxEnkaJtJA6w9pwo3PlEwBKLHHHwxqJDxvbCH89usjEo6Px-cUPUrRJneU6_iIPXbKfIBisozWKZFZK5r31_RCI5vAG7GgCC2rm6q871DJjWXHkE3Gec1rWBAf83NJ2YU3mdWNVtfA0Rkm_OtUH9-xrswLwf0fujp-JCHw2csVHX5enXKMtpq0KDDt2jJASTTjcI0i7U-bCA==]

- El-Sayed, N. N. E., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [https://vertexaisearch.cloud.google.

- da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Magnetic Resonance in Chemistry. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxXHSr_JAd6-ENzoCMUulGgjwCtPCvnebx39IuipR38HBzt7hK3S9YhOFi3GytAk4YHTW8H5HKSnbFMXhiKmeXO5um0k2iuEfUurGwwoSKAv6rR8D0UJcM06U-Uke5BEFIr671ycSwLuT-K_U=]

- NMR Solvents. (n.d.). Sigma-Aldrich. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3xWdpnmJ6rKyosxS16mk2utPbIvi7PMnQ_yRuKhe1zHKXVcggWGhFXBV2dq-n8TmJ_IKViMe0uVq6OS2dg_et1ydNncdfBXRCYOCJE3Gh-G6WAjOB-hDSxFUj711a8hYW4T1IoYurnWpFc_Vy1bKkxYXTm0xgLMNP9A4TtogpzB39jM0eb-TpzEsAGEo-RqEcz-d2ZPqKMfQhWUr1AUzBCDGwsDvWwVCt8B8=]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR Solvents [sigmaaldrich.com]

- 9. shimadzu.com [shimadzu.com]

- 10. azom.com [azom.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 13. eng.uc.edu [eng.uc.edu]

- 14. rsc.org [rsc.org]

Biological activity of 3-methylquinazoline-2,4(1H,3H)-dione derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Methylquinazoline-2,4(1H,3H)-dione Derivatives

Introduction: The Quinazolinedione Scaffold in Modern Drug Discovery

The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are foundational to numerous therapeutic agents due to their versatile binding capabilities and diverse pharmacological profiles. Among these, the quinazoline-2,4(1H,3H)-dione core, particularly when substituted with a methyl group at the N-3 position, has emerged as a nucleus for developing compounds with a wide spectrum of biological activities. These activities range from targeted anticancer effects to broad-spectrum antimicrobial, anti-inflammatory, and anticonvulsant properties.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of this compound derivatives. We will delve into the causality behind experimental designs, present validated protocols, and summarize key performance data to offer a field-proven perspective on this promising class of compounds.

Core Synthesis and Derivatization Strategies

The therapeutic potential of this scaffold is unlocked through synthetic chemistry, which allows for precise modifications to tune biological activity. The initial synthesis of the core structure is often followed by strategic derivatization to explore structure-activity relationships (SAR).

A common and efficient method for synthesizing the this compound core involves a one-pot reaction using 2-aminobenzamides and di-tert-butyl dicarbonate, catalyzed by 4-dimethylaminopyridine (DMAP).[2] This approach provides high yields and a straightforward route to the foundational molecule.

General Synthetic Workflow:

Caption: Inhibition of c-Met/VEGFR-2 signaling pathway.

Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of cancer cells by 50%.

| Compound/Drug | Target(s) | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | Reference |

| Compound 4b | c-Met/VEGFR-2 | 0.734 | - | - | [3] |

| Compound 4e | c-Met/VEGFR-2 | 1.40 | - | - | [3] |

| Compound 7 | Not Specified | 4.9 | 6.8 | - | [4] |

| Compound 11 | PARP-1/2 | - | 3.02 (in MX-1) | - | [5] |

| Cabozantinib | c-Met/VEGFR-2 | 18.06 | - | - | [3] |

Note: Data is compiled from multiple studies for comparative purposes. Experimental conditions may vary.

Several derivatives, such as 4b and 4e, show superior potency against the HCT-116 colon cancer cell line compared to the established drug Cabozantinib. [3]Importantly, selected compounds also demonstrated significantly less toxicity towards normal cell lines (e.g., WI38), indicating a favorable therapeutic window. [3]

Experimental Protocol: MTT Assay for Cell Proliferation

This protocol outlines a standard method for assessing the in vitro antiproliferative activity of test compounds.

-

Cell Seeding: Plate human cancer cells (e.g., HCT-116) in 96-well plates at a density of 5×10³ to 1×10⁴ cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A New Front Against Bacterial Resistance

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Quinazoline-2,4(1H,3H)-dione derivatives have been identified as promising candidates, acting as inhibitors of essential bacterial enzymes. [6][7]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary antibacterial mechanism is believed to be the inhibition of bacterial DNA gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication, recombination, and repair. By targeting these enzymes, the compounds induce breaks in the bacterial chromosome, leading to cell death. This mechanism is analogous to that of the widely used fluoroquinolone antibiotics, suggesting that the quinazolinedione scaffold can serve as a bioisostere to address resistance issues. [8]

Data Presentation: Antimicrobial Efficacy

The antimicrobial activity is typically assessed by measuring the zone of inhibition in an agar diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).

| Compound | Staphylococcus aureus (Gram +) | Escherichia coli (Gram -) | Reference |

| Zone of Inhibition (mm) | Zone of Inhibition (mm) | ||

| Compound 13 | 9 | 15 | |

| Compound 15 | Broad Spectrum Activity | Broad Spectrum Activity | |

| Ampicillin | High Activity | Moderate Activity | [6] |

Note: Data represents a selection of promising compounds from the cited study.

Compounds such as 13 and 15 have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, compound 13 showed activity against E. coli that was equipotent to the reference drugs.

Experimental Workflow: Agar Well Diffusion Assay

Caption: Workflow for the Agar Well Diffusion Assay.

Experimental Protocol: Agar Well Diffusion Method

-

Medium Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly swab the entire surface of the MHA plate with the bacterial inoculum using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (6 mm diameter) into the agar using a sterile cork borer.

-

Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Also include a negative control (solvent) and a positive control (standard antibiotic).

-

Incubation: Incubate the plates in an upright position at 37°C for 18-24 hours.

-

Result Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key driver of many diseases. Quinazolinone derivatives have shown significant anti-inflammatory and analgesic properties in preclinical models. [9][10][11]

Mechanism of Action

The anti-inflammatory effects of these compounds are linked to the inhibition of pro-inflammatory mediators. Studies on related quinazoline-2,4(1H,3H)-dione derivatives have shown they can inhibit nitric oxide (NO) synthesis and the secretion of interleukin-6 (IL-6), both of which are key players in the inflammatory cascade. [12]The analgesic activity is often evaluated in parallel and is believed to be linked to the suppression of inflammatory pain mediators. [9]

Data Presentation: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model is a standard for assessing acute anti-inflammatory activity. Efficacy is measured as the percentage inhibition of edema.

| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| Compound 9 | 50 | 20.4 | [10] |

| Compound 15 | 50 | >25.0 (approx.) | [10] |

| Compound 21 | 50 | 32.5 | [10] |

| Phenylbutazone | 50 | High Activity | [10] |

Note: Data extracted from a study on 2-methyl-6-substituted quinazolin-4-ones, a closely related structural class.[10]

The results show that substitution patterns significantly influence activity, with compound 21 (a bromo-substituted thiazolidinone derivative) showing the highest efficacy in its series. [10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

-

Animal Acclimatization: Acclimatize male mice to the laboratory environment for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test compounds or the standard drug (e.g., Indomethacin) orally (p.o.) or intraperitoneally (i.p.). Administer the vehicle to the control group.

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each mouse.

-

Paw Volume Measurement: Measure the paw volume of each mouse immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

-

% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] × 100

-

Where ΔV is the change in paw volume (V_t - V₀).

-

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Several quinazolinone derivatives have demonstrated potent anticonvulsant activity in established animal models. [13][14][15]

Mechanism of Action

While the exact mechanisms for this compound derivatives are still under investigation, the broader quinazolinone class is known to interact with the central nervous system. Potential mechanisms include positive allosteric modulation of GABA-A receptors (enhancing inhibitory neurotransmission) and inhibition of enzymes like carbonic anhydrase II. [13][16]The structural features, such as a lipophilic aryl ring and hydrogen bond domains, are considered key for this activity. [16]

Data Presentation: In Vivo Anticonvulsant Screening

The subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests are primary screening models for anticonvulsant drugs.

| Compound | Test Model | Dose (mg/kg) | Protection (%) | Reference |

| Compound 8 | scPTZ | 100 | 100 | [13] |

| Compound 13 | scPTZ | 100 | 100 | [13] |

| Compound 19 | scPTZ | 100 | 100 | [13] |

| Ethosuximide | scPTZ | - | Reference Drug | [13] |

| QNM Series | MES | 30-100 | Variable Protection | [15] |

Note: Data from studies on quinazolin-4(3H)-ones, a closely related structural class.[13][15]

Several compounds provided 100% protection against scPTZ-induced seizures and were found to be more potent than the reference drug ethosuximide. [13]

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

-

Animal Preparation: Use male albino mice, acclimatized and fasted as described previously.

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg).

-

Convulsant Injection: After a set time (e.g., 30-60 minutes) to allow for drug absorption, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).

-

Observation: Observe the mice for 30 minutes for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions lasting for at least 5 seconds).

-

Data Analysis: The compound is considered to have provided protection if the animal does not exhibit clonic seizures during the observation period. Calculate the percentage of animals protected in each group.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated potent and diverse biological activities, including targeted anticancer, broad-spectrum antimicrobial, significant anti-inflammatory, and promising anticonvulsant effects. The ease of synthetic modification allows for extensive exploration of structure-activity relationships, enabling the optimization of lead compounds for enhanced potency and selectivity.

Future research should focus on elucidating the precise molecular mechanisms underlying these activities, particularly for the anticonvulsant and anti-inflammatory effects. Further optimization of pharmacokinetic and safety profiles will be critical for translating these promising preclinical findings into clinically viable drug candidates. The continued investigation of this privileged scaffold holds immense promise for addressing unmet needs in oncology, infectious diseases, and neurology.

References

-

El-Sayed, N. A. E., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. RSC Medicinal Chemistry. [Link]

-

Abdel-Ghaffar, A. R., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. [Link]

-

Li, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]

-

Starodub, O. O., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules. [Link]

-

Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry. [Link]

-

Abdel-Ghaffar, A. R., et al. (2022). Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules. [Link]

-

Yeşilada, A., et al. (2004). Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. Archiv der Pharmazie. [Link]

-

Li, Y., et al. (2021). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules. [Link]

-

Abdel-Ghaffar, A. R., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]

-

Akgun, H., et al. (2017). A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. ResearchGate. [Link]

-

Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Bioinorganic Chemistry and Applications. [Link]

-

Al-Salem, H. S., et al. (2015). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules. [Link]

-

Al-Deeb, O. A., et al. (2005). Design and synthesis of some new derivatives of 3H-quinazolin-4-one with promising anticonvulsant activity. ResearchGate. [Link]

-

Chaurasiya, A., et al. (2021). The Antiepileptic Effect of Synthesized Derivatives of Quinazoline-4(3H)-One. Research Journal of Pharmacy and Technology. [Link]

-

Fathalla, O. A., et al. (2008). Synthesis, analgesic and anti-inflammatory evaluation of some new 3H-quinazolin-4-one derivatives. PubMed. [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]

-

El-Sayed, W. M., et al. (2012). Synthesis of 3-substituted quinazoline-2,4(1H,3H )-dione derivatives... ResearchGate. [Link]

-

Zhang, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

-

Sharma, P., et al. (2024). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Journal of Drug Delivery and Therapeutics. [Link]

-

El Kayal, W., et al. (2021). CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. The Proceedings of the Shevchenko Scientific Society. [Link]

-

Maltsev, V., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology. [Link]

-

Udupi, R.H., et al. (1998). Synthesis and biological activity of some quinazolinone derivatives. Manipal Academy of Higher Education. [Link]

-

Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]

-

Krishnarth, V., & Verma, A. (2020). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. [Link]

-

Li, Y., et al. (2021). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PubMed Central. [Link]

Sources

- 1. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 9. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, analgesic and anti-inflammatory evaluation of some new 3H-quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijpscr.info [ijpscr.info]

- 16. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

The Pharmacological Landscape of 3-Methylquinazoline-2,4(1H,3H)-dione: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the pharmacological properties of a key derivative, 3-methylquinazoline-2,4(1H,3H)-dione. We will delve into its synthesis, established and potential therapeutic applications, and the mechanistic underpinnings of its biological effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support further investigation and therapeutic development of this promising molecular entity.

Introduction: The Significance of the Quinazoline-2,4-dione Core and N3-Methylation

Quinazoline and its derivatives, fused benzene and pyrimidine ring systems, are integral to numerous approved pharmaceuticals and a focal point of ongoing drug discovery efforts.[1][2] The oxidized form, quinazoline-2,4(1H,3H)-dione, serves as a versatile scaffold for the synthesis of novel compounds with a wide array of pharmacological applications, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][3][4]

The substitution at the N1 and N3 positions of the quinazoline-2,4-dione ring system significantly influences the molecule's pharmacological profile. Specifically, methylation at the N3 position, yielding this compound, has been shown to be a critical modification in the development of derivatives with potent biological activities. This guide will specifically focus on the intrinsic properties of this core structure and the broader implications for drug design.

Synthesis of this compound

The synthesis of the this compound core is a critical first step in the development of more complex derivatives. A common and effective method involves the alkylation of the parent quinazoline-2,4(1H,3H)-dione.

Experimental Protocol: Synthesis via N-Alkylation

This protocol outlines a general procedure for the synthesis of 1,3-disubstituted quinazoline-2,4(1H,3H)-dione derivatives, which can be adapted for the specific synthesis of this compound.[5]

Materials:

-

Quinazoline-2,4(1H,3H)-dione

-

Methyl iodide

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of quinazoline-2,4(1H,3H)-dione, a molar equivalent of methyl iodide, and anhydrous potassium carbonate is stirred in DMF at room temperature.[6]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove inorganic salts.

-

The solvent is evaporated under reduced pressure.

-

The resulting solid residue is washed with water, filtered, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

-

Potassium carbonate acts as a base to deprotonate the nitrogen atom of the quinazoline-2,4-dione, making it nucleophilic.

-

DMF is a polar aprotic solvent that facilitates the SN2 reaction by solvating the cation, leaving the nucleophile more reactive.

-

Room temperature is often sufficient for the reaction, though gentle heating may be required in some cases.

Pharmacological Properties and Therapeutic Potential

The this compound scaffold is a cornerstone for derivatives exhibiting a range of pharmacological activities. While many studies focus on more complex derivatives, the foundational properties can be inferred from the activities of its closely related analogs.

Anticonvulsant Activity

A significant body of research points to the anticonvulsant potential of quinazoline-2,4-dione derivatives.[7][8][9] The presence of a methyl group at the N3 position is a feature in several compounds with demonstrated anticonvulsant effects.

Mechanism of Action (Proposed):

The anticonvulsant activity of many quinazolinone derivatives is attributed to their interaction with GABAa receptors, acting as positive allosteric modulators.[10] This enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. Molecular docking studies of related compounds have also suggested interactions with enzymes like human carbonic anhydrase II.[9]

Experimental Protocol: Evaluation of Anticonvulsant Activity

The following protocols are standard for assessing the anticonvulsant efficacy of novel compounds.[7][11]

Maximal Electroshock (MES) Induced Seizure Test:

-

Mice are administered the test compound intraperitoneally (i.p.) at varying doses.

-

After a set period (e.g., 30 minutes), a maximal electrical stimulus is delivered via corneal electrodes.

-

The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Induced Seizure Test:

-

Mice are pre-treated with the test compound (i.p.).

-

A convulsant dose of pentylenetetrazole is injected subcutaneously.

-

The animals are observed for the presence or absence of clonic seizures for a defined period (e.g., 30 minutes).

-

Protection against scPTZ-induced seizures suggests potential efficacy against absence seizures.

Workflow for Anticonvulsant Activity Screening

Caption: Workflow for the synthesis and evaluation of anticonvulsant properties.

Antimicrobial and Antibacterial Activity

Quinazoline-2,4-dione derivatives have been investigated for their potential as antimicrobial agents.[3][12][13] Some have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[3][13]

Proposed Mechanism of Action:

The antibacterial action of these compounds may involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination. This mechanism is similar to that of fluoroquinolone antibiotics.

Anticancer Activity

The quinazoline-2,4-dione scaffold is present in several anticancer agents.[1][14] Derivatives have been shown to inhibit critical pathways in cancer cells, such as the Wnt signaling pathway.[1] Furthermore, some derivatives act as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are involved in tumor growth, angiogenesis, and metastasis.[14] More recently, derivatives have been developed as potent PARP-1/2 inhibitors, which can potentiate the cytotoxicity of DNA-damaging agents like temozolomide.[15]

Signaling Pathway Inhibition by Quinazoline-2,4-dione Derivatives

Caption: Inhibition of key cancer signaling pathways by quinazoline-2,4-dione derivatives.

Anti-inflammatory and Antioxidant Activity

Derivatives of this compound have also been evaluated for their anti-inflammatory and antioxidant properties.[7] Some compounds have shown the ability to inhibit pro-inflammatory activation of macrophages and suppress the formation of glycated proteins.[5][16]

Structure-Activity Relationships (SAR)

The pharmacological activity of quinazoline-2,4-dione derivatives is highly dependent on the nature and position of substituents on the core structure.[1][7]

-

N1 and N3 Positions: Alkylation or arylation at these positions significantly modulates the biological activity. The presence of a methyl group at N3 is a common feature in many active compounds.

-

Benzene Ring: Substitution on the benzene ring can enhance the potency and selectivity of the compounds for specific biological targets.

Pharmacokinetics and ADMET Profile

For any derivative of this compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and a good safety profile (Toxicity). In silico methods are increasingly used to predict the ADMET properties of newly synthesized compounds early in the drug discovery process.[12][17]

Future Directions and Conclusion

This compound is a valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable range of pharmacological activities, with anticonvulsant and anticancer properties being particularly prominent. Future research should focus on:

-

Elucidation of specific mechanisms of action for different derivatives.

-

Optimization of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Exploration of novel therapeutic applications based on the diverse biological activities of this class of compounds.

References

-

DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available from: [Link]

-

Synthesis, Structural, and Theoretical Studies of Quinazoline-2,4-dione Derivatives. ResearchGate. Available from: [Link]

-

Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. PubMed. Available from: [Link]

-

Synthesis, anticonvulsant, antioxidant and binding interaction of novel N-substituted methylquinazoline-2,4(1H,3H)-dione derivatives to bovine serum albumin: a structure-activity relationship study. PubMed. Available from: [Link]

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Available from: [Link]

-

View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology. Available from: [Link]

-

Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. ResearchGate. Available from: [Link]

-

Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. ResearchGate. Available from: [Link]

-

Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health. Available from: [Link]

-

Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. OUCI. Available from: [Link]

-

Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PubMed Central. Available from: [Link]

-

Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI. Available from: [Link]

-

Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry. Available from: [Link]

-

Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PubMed Central. Available from: [Link]

-

CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. ResearchGate. Available from: [Link]

-

Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PubMed Central. Available from: [Link]

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. Available from: [Link]

-

Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. PubMed Central. Available from: [Link]

-

Reviewing the Pharmacological Impact of Quinazoline Derivatives. Scienmag. Available from: [Link]

-

Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. PubMed Central. Available from: [Link]

-

Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry. Available from: [Link]

-

Preparation of quinazoline‐2,4(1H,3H)‐dione 11. ResearchGate. Available from: [Link]

-

Anticonvulsant and sedative-hypnotic activity of some novel 3-[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones. R Discovery. Available from: [Link]

Sources

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienmag.com [scienmag.com]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]

- 6. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, anticonvulsant, antioxidant and binding interaction of novel N-substituted methylquinazoline-2,4(1H,3H)-dione derivatives to bovine serum albumin: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Crystal structure analysis of 3-methylquinazoline-2,4(1H,3H)-dione

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-methylquinazoline-2,4(1H,3H)-dione

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven methodology for determining and analyzing the single-crystal structure of this compound. As the crystal structure for this specific compound is not publicly documented, this document serves as a complete instructional workflow, guiding researchers from synthesis to final structural elucidation. The principles and protocols detailed herein are grounded in established crystallographic practices and are broadly applicable to the structural analysis of novel small molecules.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Derivatives have demonstrated potential as anticonvulsants, sedatives, and anticancer agents. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount. This knowledge underpins our ability to predict solid-state properties such as polymorphism and solubility, and it provides a critical foundation for structure-based drug design, where precise knowledge of a ligand's conformation can inform the design of more potent and selective therapeutics.

This guide focuses on the N3-methylated derivative, this compound. The addition of the methyl group at the N3 position significantly alters the molecule's hydrogen bonding potential compared to the parent scaffold, making its structural analysis a subject of distinct interest. By blocking one of the key hydrogen bond donors, we can anticipate a shift in the crystal packing motifs, which in turn influences the material's physicochemical properties.

Part I: Synthesis and Characterization

Causality: The journey to a high-quality crystal structure begins with the synthesis of exceptionally pure material. Impurities can inhibit crystal nucleation or become incorporated into the lattice, leading to disorder and compromising the quality of the diffraction data. The protocol outlined below is designed to yield a pure, well-characterized starting material, which is a non-negotiable prerequisite for successful crystallization.

Step 1: Synthesis of this compound

A reliable method for the synthesis of N-alkylated quinazolinediones involves the reaction of isatoic anhydride with a primary amine. In this case, methylamine is used to furnish the desired product.

Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend isatoic anhydride (1.63 g, 10 mmol) in ethanol (30 mL).

-

Reagent Addition: To this suspension, add an aqueous solution of methylamine (40%, ~3 mL, ~30 mmol) dropwise at room temperature. The addition is exothermic, and the solid will gradually dissolve.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (10 mL) to facilitate drying.

-

Purification: The crude product should be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to achieve high purity.

Step 2: Purity and Identity Confirmation

Before proceeding to crystallization trials, the identity and purity of the synthesized compound must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The spectra should be clean, with integrations in the ¹H NMR corresponding to the expected number of protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact molecular weight, providing strong evidence for the elemental composition.

-

Melting Point: A sharp melting point indicates high purity.

Part II: The Art and Science of Single Crystal Growth

Rationale: Crystallization is a process of molecular self-assembly. The goal is to create conditions where molecules transition from a disordered state (in solution) to a highly ordered, crystalline state slowly enough to form a single, defect-free lattice. The choice of solvent and crystallization technique are the primary variables that control this process.

Experimental Workflow: From Solute to Crystal

Caption: Workflow for single crystal growth.

Step 1: Solvent Screening

The ideal crystallization solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature and moderately soluble at an elevated temperature.

Protocol:

-

Place a small amount (~5 mg) of the purified compound into several different vials.

-

Add a range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) dropwise to each vial at room temperature until the solid dissolves.

-

Record the approximate solubility in each. Solvents that dissolve the compound too readily are poor candidates for slow evaporation but may be useful as the primary solvent in a vapor diffusion setup. Solvents in which the compound is sparingly soluble are good candidates.

Step 2: Crystallization Techniques

A. Slow Evaporation This is the simplest method.

-

Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a vial.

-

Loosely cover the vial (e.g., with parafilm pierced with a few small holes) to allow the solvent to evaporate slowly over several days or weeks.

B. Vapor Diffusion (Liquid-Liquid) This technique is highly effective for controlling the rate of crystallization.

-

Dissolve the compound in a "good" solvent (one in which it is highly soluble).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar that contains a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).

-

Over time, the poor solvent vapor will diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

Part III: Single-Crystal X-ray Diffraction Analysis

Trustworthiness: The process from data collection to final structure is a self-validating system. Each step generates statistical figures of merit (e.g., R-factors, goodness-of-fit) that provide a quantitative measure of the quality of the data and the accuracy of the resulting structural model. Adherence to established protocols ensures the integrity of these metrics.

Overall Data Analysis Workflow

Discovery and history of quinazoline-2,4(1H,3H)-diones

An In-Depth Technical Guide to the Discovery and History of Quinazoline-2,4(1H,3H)-diones

Abstract

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic system found in numerous biologically active compounds. This technical guide provides a comprehensive exploration of the discovery and historical development of this crucial chemical entity. We trace its origins from the first synthesis of a quinazoline derivative in the 19th century to the elucidation of its core structure and the subsequent explosion of research into its synthetic methodologies and diverse pharmacological applications. This document details the evolution of synthetic strategies, from classical condensation reactions to modern, efficient catalytic processes. Furthermore, it chronicles the discovery of the scaffold's broad therapeutic potential, including its role in the development of antimicrobial, anticancer, and antiviral agents. Detailed experimental protocols, comparative tables, and workflow diagrams are provided to offer researchers, scientists, and drug development professionals both a historical perspective and practical insights into this vital area of chemical biology.

Introduction: The Quinazoline-2,4(1H,3H)-dione Core

The quinazoline-2,4(1H,3H)-dione, also known as 2,4-dioxo-1,2,3,4-tetrahydroquinazoline or benzoyleneurea, is a fused aromatic heterocyclic compound. Its structure consists of a pyrimidine-2,4-dione ring fused to a benzene ring. This rigid, bicyclic framework is amenable to substitution at multiple positions, particularly at the N-1 and N-3 atoms of the pyrimidine ring, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The structural versatility and the ability of its carbonyl and N-H groups to participate in hydrogen bonding have made the quinazoline-2,4(1H,3H)-dione a highly attractive scaffold in drug discovery.[1] Its derivatives have demonstrated an exceptionally broad spectrum of biological activities, cementing its status as a "privileged structure" in medicinal chemistry.[2][3]

A Historical Journey: From Discovery to Therapeutic Prominence

The story of the quinazoline-2,4(1H,3H)-dione is intrinsically linked to the broader history of quinazoline chemistry. The initial discovery was not of the dione itself, but of a related quinazolinone derivative, which set the stage for future exploration.

The Genesis: Griess and the First Quinazoline Synthesis (1869)

The first documented synthesis of a quinazoline ring system was achieved by the German industrial chemist Peter Griess in 1869.[4] He reported that the reaction between cyanogen and anthranilic acid produced a bicyclic compound he named "bicyanoamido benzoyl".[2] This compound was later identified as 2-cyano-3,4-dihydro-4-oxoquinazoline. This seminal work marked the birth of quinazoline chemistry, although the parent quinazoline heterocycle would not be synthesized until many years later.[2][5]